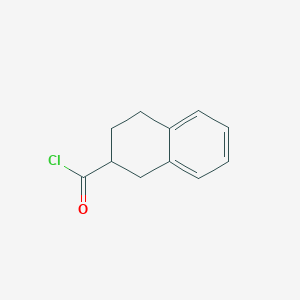
1,2,3,4-TETRAHYDRONAPHTHALENE-2-CARBONYL CHLORIDE
概述
描述
1,2,3,4-TETRAHYDRONAPHTHALENE-2-CARBONYL CHLORIDE: is an organic compound belonging to the class of acyl chlorides. It is derived from 2-tetralincarboxylic acid, where the hydroxyl group of the carboxylic acid is replaced by a chlorine atom. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 2-tetralincarboxylic acid chloride typically involves the reaction of 2-tetralincarboxylic acid with thionyl chloride (SOCl₂). The reaction proceeds as follows: [ \text{2-Tetralincarboxylic acid} + \text{SOCl}_2 \rightarrow \text{1,2,3,4-TETRAHYDRONAPHTHALENE-2-CARBONYL CHLORIDE} + \text{SO}_2 + \text{HCl} ] This reaction is carried out under reflux conditions, where the carboxylic acid is converted to the corresponding acid chloride with the evolution of sulfur dioxide and hydrogen chloride gases .
Industrial Production Methods: In an industrial setting, the production of 2-tetralincarboxylic acid chloride can be scaled up using similar reaction conditions. The use of thionyl chloride is common due to its efficiency and the gaseous by-products that are easily removed. Other reagents such as phosphorus trichloride (PCl₃) or phosphorus pentachloride (PCl₅) can also be used, but thionyl chloride remains the preferred choice due to its cost-effectiveness and ease of handling .
化学反应分析
Types of Reactions: 1,2,3,4-TETRAHYDRONAPHTHALENE-2-CARBONYL CHLORIDE undergoes several types of reactions, primarily nucleophilic acyl substitution reactions. These include:
Formation of Anhydrides: Reacts with carboxylic acids to form anhydrides.
Formation of Amides: Reacts with ammonia or amines to form amides.
Formation of Esters: Reacts with alcohols to form esters
Common Reagents and Conditions:
Anhydrides: Carboxylic acids under mild conditions.
Amides: Ammonia or primary/secondary amines, often at room temperature.
Esters: Alcohols, typically in the presence of a base or under acidic conditions
Major Products:
Anhydrides: 2-Tetralincarboxylic anhydride.
Amides: 2-Tetralincarboxamide.
Esters: 2-Tetralincarboxylate esters
科学研究应用
1,2,3,4-TETRAHYDRONAPHTHALENE-2-CARBONYL CHLORIDE is utilized in various scientific research applications due to its reactivity:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Polymer Chemistry: Used in the preparation of polymers and copolymers.
Material Science: Utilized in the modification of surfaces and the preparation of functional materials
作用机制
The mechanism of action of 2-tetralincarboxylic acid chloride involves nucleophilic acyl substitution. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effect of the chlorine atom. This makes it susceptible to attack by nucleophiles, leading to the formation of a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the final product .
相似化合物的比较
Benzoyl Chloride: Similar in reactivity but derived from benzoic acid.
Acetyl Chloride: A simpler acyl chloride with a similar mechanism of action.
Propionyl Chloride: Another acyl chloride with comparable reactivity but different alkyl chain length.
Uniqueness: 1,2,3,4-TETRAHYDRONAPHTHALENE-2-CARBONYL CHLORIDE is unique due to its tetralin ring structure, which imparts specific steric and electronic properties that influence its reactivity and the types of products formed in its reactions .
属性
IUPAC Name |
1,2,3,4-tetrahydronaphthalene-2-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10H,5-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZFILBGEYHYAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2790389.png)
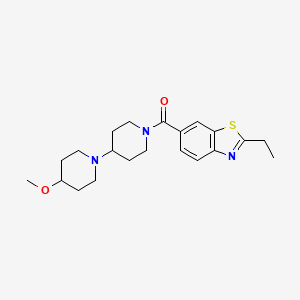
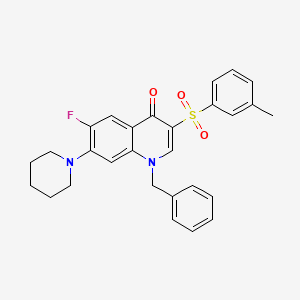

![N-{1-oxo-1-[(pyridin-4-yl)formohydrazido]propan-2-yl}adamantane-1-carboxamide](/img/structure/B2790394.png)
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2790395.png)
![2,6-Dichloro-5-fluoro-N-[2-(3-fluorophenyl)pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B2790397.png)
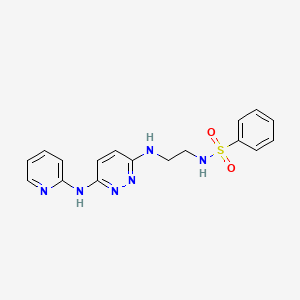
![3-(4-methoxyphenyl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]propanamide](/img/structure/B2790402.png)
![1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea](/img/structure/B2790403.png)
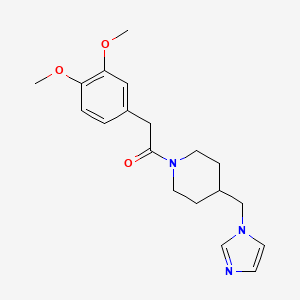
![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/new.no-structure.jpg)
![6-(4-chlorophenyl)-2-[1-(1H-pyrazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2790408.png)

